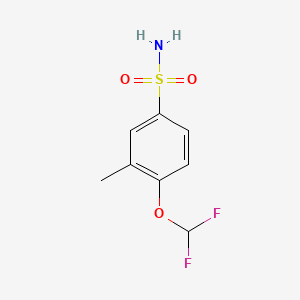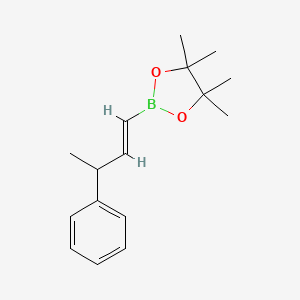
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and stability. This particular compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halides or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted dioxaborolane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is used as a building block for the construction of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties. Research into its potential as a drug candidate or as a component of drug delivery systems is ongoing.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique properties make it suitable for applications in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. Molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-yn-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane
Uniqueness
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the dioxaborolane ring and the phenylbutenyl group. These features confer distinct reactivity and stability, making it valuable for various applications in synthesis and research.
Properties
Molecular Formula |
C16H23BO2 |
|---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-3-phenylbut-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-13(14-9-7-6-8-10-14)11-12-17-18-15(2,3)16(4,5)19-17/h6-13H,1-5H3/b12-11+ |
InChI Key |
BHPCREMOBXBWBS-VAWYXSNFSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)C2=CC=CC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


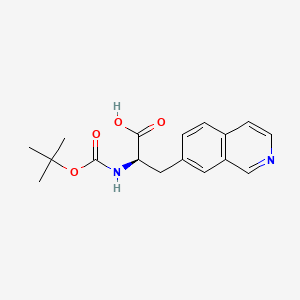
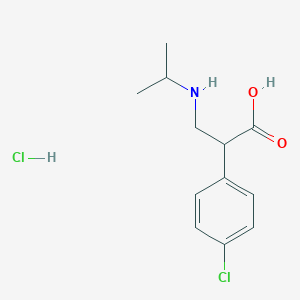
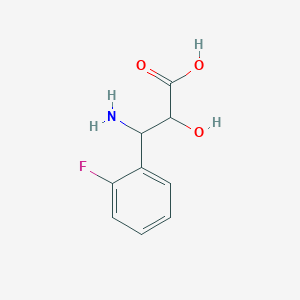
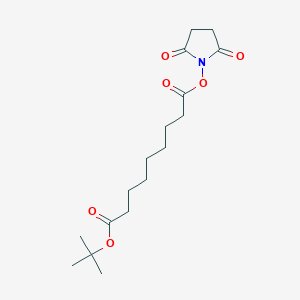
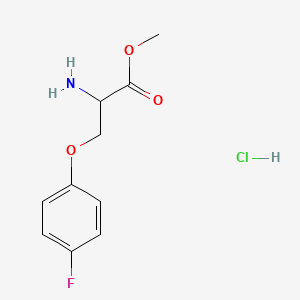
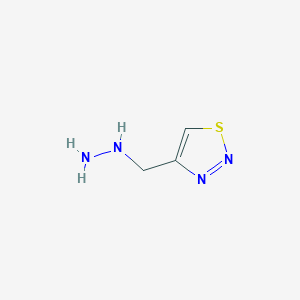
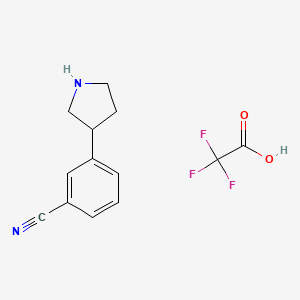
amine](/img/structure/B13644929.png)
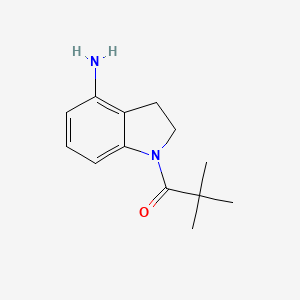
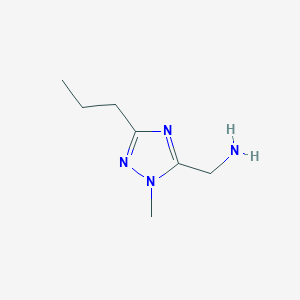
![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)
